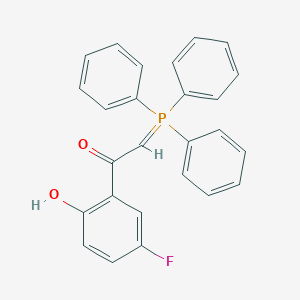

1-(5-Fluoro-2-hydroxyphenyl)-2-(triphenylphosphoranylidene)ethanone

Übersicht

Beschreibung

1-(5-Fluoro-2-hydroxyphenyl)-2-(triphenylphosphoranylidene)ethanone is an organophosphorus compound that features a fluorinated phenol and a triphenylphosphoranylidene moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Fluoro-2-hydroxyphenyl)-2-(triphenylphosphoranylidene)ethanone typically involves the reaction of 5-fluoro-2-hydroxybenzaldehyde with triphenylphosphine. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under inert atmosphere conditions to prevent oxidation. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the final product.

Analyse Chemischer Reaktionen

Types of Reactions

1-(5-Fluoro-2-hydroxyphenyl)-2-(triphenylphosphoranylidene)ethanone can undergo various chemical reactions, including:

Oxidation: The phenolic hydroxyl group can be oxidized to form quinone derivatives.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

Oxidation: Quinone derivatives.

Reduction: Alcohol derivatives.

Substitution: Substituted phenol derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Molecular Characteristics:

- Molecular Formula: C26H20F O2P

- Molecular Weight: 414.41 g/mol

- Physical State: Brown solid

- Purity: ≥98%

- Solubility: Soluble in chloroform, dichloromethane, and DMSO

Medicinal Applications

- Intermediate in Drug Synthesis

- Anticancer Activity

- Antioxidant Properties

Material Science Applications

- Photophysical Properties

- Catalysis

Data Table: Summary of Applications

Case Studies

- Synthesis of Nebivolol

-

Anticancer Research

- A recent investigation into phosphonium ylides showed that derivatives similar to this compound exhibited significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the induction of apoptotic pathways, making it a candidate for further development as an anticancer agent .

- Photophysical Studies

Wirkmechanismus

The mechanism of action of 1-(5-Fluoro-2-hydroxyphenyl)-2-(triphenylphosphoranylidene)ethanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s fluorinated phenol moiety can participate in hydrogen bonding and electrostatic interactions, while the triphenylphosphoranylidene group can engage in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-(2-Hydroxyphenyl)-2-(triphenylphosphoranylidene)ethanone: Lacks the fluorine atom, which may affect its reactivity and biological activity.

1-(5-Chloro-2-hydroxyphenyl)-2-(triphenylphosphoranylidene)ethanone: Contains a chlorine atom instead of fluorine, which can influence its chemical properties and interactions.

Uniqueness

1-(5-Fluoro-2-hydroxyphenyl)-2-(triphenylphosphoranylidene)ethanone is unique due to the presence of the fluorine atom, which can enhance its stability, reactivity, and potential biological activity compared to its non-fluorinated or differently halogenated analogs.

Biologische Aktivität

1-(5-Fluoro-2-hydroxyphenyl)-2-(triphenylphosphoranylidene)ethanone, an organophosphorus compound, has garnered attention for its potential biological activities. This compound features a fluorinated phenol and a triphenylphosphoranylidene moiety, which contribute to its unique reactivity and interaction with biological targets. This article explores its biological activity, synthesis, mechanisms of action, and comparative analysis with related compounds.

- Molecular Formula : C26H20FO2P

- Molecular Weight : 414.41 g/mol

- CAS Number : 797054-15-0

- Physical State : Solid (light beige to beige)

- Melting Point : >125°C (dec.)

- Solubility : Soluble in chloroform, dichloromethane, and methanol (slightly) .

Synthesis

The synthesis of this compound typically involves the reaction of 5-fluoro-2-hydroxybenzaldehyde with triphenylphosphine in organic solvents like dichloromethane or toluene under inert conditions. The reaction is often conducted at room temperature or slightly elevated temperatures to facilitate product formation .

The biological activity of this compound is hypothesized to arise from its ability to interact with various molecular targets through:

- Hydrogen Bonding : The fluorinated phenol moiety can form hydrogen bonds with receptors or enzymes.

- Electrostatic Interactions : The presence of the fluorine atom enhances the compound's reactivity.

- π-π Stacking Interactions : The triphenylphosphoranylidene group can engage in π-π stacking, influencing the conformation and activity of target molecules .

Antioxidant Properties

Recent studies have suggested that this compound exhibits significant antioxidant activity. This property may be beneficial in mitigating oxidative stress-related conditions, such as neurodegenerative diseases .

Enzyme Inhibition

The compound has been investigated for its potential as a dual inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), both of which are crucial in the pathophysiology of Alzheimer's disease. In vitro assays demonstrated that it could effectively inhibit both enzymes, suggesting a possible therapeutic application in treating cognitive decline associated with Alzheimer's .

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 1-(2-Hydroxyphenyl)-2-(triphenylphosphoranylidene)ethanone | Lacks fluorine | Reduced reactivity and biological activity |

| 1-(5-Chloro-2-hydroxyphenyl)-2-(triphenylphosphoranylidene)ethanone | Contains chlorine | Altered chemical properties and interactions |

| 1-(4-Hydroxyphenyl)-2-(triphenylphosphoranylidene)ethanone | Different substitution pattern | Varies in enzyme inhibition efficacy |

Case Studies

Research involving animal models has demonstrated the efficacy of this compound in alleviating Alzheimer-like pathology. In APPPS1 mice, treatment with the compound resulted in improved cognitive function and reduced amyloid plaque deposition, indicating its potential as a neuroprotective agent .

Eigenschaften

IUPAC Name |

1-(5-fluoro-2-hydroxyphenyl)-2-(triphenyl-λ5-phosphanylidene)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20FO2P/c27-20-16-17-25(28)24(18-20)26(29)19-30(21-10-4-1-5-11-21,22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-19,28H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUVGTEJRTSLISN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(=CC(=O)C2=C(C=CC(=C2)F)O)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20FO2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80438069 | |

| Record name | 1-(5-Fluoro-2-hydroxyphenyl)-2-(triphenyl-lambda~5~-phosphanylidene)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80438069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

797054-15-0 | |

| Record name | 1-(5-Fluoro-2-hydroxyphenyl)-2-(triphenyl-lambda~5~-phosphanylidene)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80438069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.